7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound integrates elements of pyrazole, pyridine, and pyrimidine rings, providing a versatile scaffold for drug development and biological interaction. Its chemical formula is and it has a CAS number of 1210768-40-3 . The compound is primarily classified under heterocyclic compounds and is recognized for its role as a building block in the synthesis of more complex molecules.
The synthesis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions. One common method includes the cyclization of pyrazole and pyridine derivatives under specific conditions. For instance, using strong acids or bases as catalysts can facilitate the formation of the fused ring system. A notable synthetic route involves reacting ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates with primary amines to yield this compound .
In industrial applications, continuous flow reactors are employed to scale up production, allowing for precise control over reaction conditions such as temperature and pressure. This method enhances efficiency and product consistency.
The molecular structure of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one features a fused bicyclic system comprising a pyrazole moiety attached to pyridine and pyrimidine rings. The hydroxyl group at the seventh position contributes to its reactivity and potential biological activity. The compound's three-dimensional configuration allows it to interact effectively with various biological targets.
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo several chemical reactions:
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction processes, and various nucleophiles for substitution reactions. Controlled temperatures and solvents are typically employed to facilitate these transformations .
The mechanism of action for 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one primarily involves its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of substrates necessary for cell cycle advancement, potentially leading to cell cycle arrest and apoptosis in certain cellular contexts .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds .
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific applications:
The synthesis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS: 1210768-40-3, C₉H₆N₄O₂) primarily relies on cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic systems. The most established approach involves acid-catalyzed annulation where 5-amino-3-methylpyrazole reacts with diethyl malonate under ethanol reflux conditions with sodium ethoxide as base, yielding the dihydroxy-intermediate. Subsequent treatment with phosphorus oxychloride (POCl₃) facilitates hydroxyl-to-chloride conversion and ring closure, producing the dichlorinated precursor in 61% yield. This intermediate undergoes selective nucleophilic substitution at the C7 position to introduce the hydroxymoiety [1] [7].
The regiochemical outcome of this condensation is governed by the electronic properties of the aminopyrazole substituents. Electron-withdrawing groups (e.g., bromine at C3) enhance electrophilicity and accelerate cyclization, while sterically hindered aminopyrazoles require prolonged reaction times (8-12 hours) with moderate yields (45-65%) [2] [8]. Solvent selection significantly impacts efficiency: ethanol or acetic acid enables higher yields (>75%) compared to aprotic solvents due to improved solubility of intermediates [8].
Table 1: Traditional Condensation Approaches for Pyridopyrimidine Scaffolds
Aminopyrazole Reactant | 1,3-Biselectrophile | Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
5-Amino-3-methylpyrazole | Diethyl malonate | NaOEt, EtOH, reflux, 6h | 89% | Competitive decarboxylation |
5-Amino-3-bromopyrazole | Ethyl trifluoropyruvate | MW, 150°C, 30 min | 92% | Limited commercial availability |
3-Amino-5-phenylpyrazole | Malonic acid | POCl₃/pyridine, 80°C | 61% | Low regioselectivity |
5-Amino-3-cyanopyrazole | β-Ketoesters | p-TsOH, toluene, 12h | 53% | Polymerization side-reactions |
Recent innovations focus on catalytic cascade reactions to streamline pyridopyrimidine synthesis. Palladium-catalyzed Suzuki-Miyaura coupling enables direct introduction of aryl/heteroaryl groups at the C5 position before ring closure. This approach employs Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) with K₂CO₃ as base, achieving C-C bond formation at 80°C with yields exceeding 85%. The strategy circumvents regioselectivity issues encountered in post-cyclization functionalization [4] [6].
Microwave-assisted synthesis significantly enhances reaction efficiency, reducing cyclocondensation times from hours to minutes. For example, β-enaminones react with 5-aminopyrazoles under microwave irradiation (150°C, 20 min) to afford 7-hydroxypyridopyrimidines in >90% purity. This method leverages the dimethylamino leaving group in β-enaminones to control regiochemistry via an aza-Michael addition-elimination mechanism, ensuring exclusive formation of the 7-substituted isomer [2] [8].
Green chemistry approaches utilize ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) for one-pot multicomponent reactions. This system facilitates the condensation of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes with 94% atom economy. The ionic liquid enhances electrophilicity of carbonyl groups while stabilizing charged intermediates, achieving yields of 78-92% within 30 minutes at 80°C [5].
Regiocontrol at the fused pyrazole-pyridine junction presents synthetic challenges due to the presence of multiple reactive sites (N1, C2, C3, C5a). Electrophilic aromatic substitution favors C5a when electron-donating groups occupy C3, while nucleophiles target C7 due to its inherent electron deficiency [4] [7].
Directed ortho-metalation using n-BuLi/TMEDA complex enables selective lithiation at C2 when protected at N1 with a triisopropylsilyl (TIPS) group. Subsequent quenching with electrophiles (aldehydes, alkyl halides) installs substituents with 75-88% regioselectivity. This method has been employed to introduce pharmacophore motifs like 4-fluorophenyl or morpholine groups critical for kinase inhibition [6] [7].
Table 2: Regioselective Modification Strategies
Target Position | Directing Group | Reagent | Electrophile | Regioselectivity (%) |
---|---|---|---|---|
C2 | N1-TIPS | n-BuLi/TMEDA, -78°C | DMF | 88% |
C5a | 3-CN | LDA, THF, -40°C | I₂ | 76% |
C7 | None | NCS, DMF, 80°C | - | >95% |
N1 | Free NH | NaH, DMF, 0°C | Alkyl halides | Quantitative |
Cross-coupling reactions exhibit position-dependent efficiency: Suzuki coupling at C7 requires Pd(dppf)Cl₂ catalyst with S-Phos ligand in dioxane/water (120°C), achieving 70-85% yields. In contrast, Buchwald-Hartwig amination at C2 proceeds optimally with BrettPhos-Pd-G3 precatalyst and Cs₂CO₃ base in toluene at 100°C (55-68% yields) [6] [8].
The C7-hydroxyl group serves as a versatile handle for derivatization. O-Alkylation with alkyl halides (K₂CO₃, DMF, 60°C) generates alkoxy derivatives with improved lipophilicity (logP increase of 1.2-2.5 units). However, this modification risks tautomeric shift to the less biologically active pyridone form [3] [4].
Protection strategies employ tert-butyldimethylsilyl (TBS) chloride in imidazole/DMF to mask the hydroxyl group (90-95% yield). The TBS-ether withstands subsequent Suzuki coupling or halogenation conditions and is cleaved by tetrabutylammonium fluoride (TBAF) in THF [7]. X-ray crystallographic studies confirm that the hydroxyl group predominantly exists as the lactam tautomer (C=O bond length: 1.23±0.01Å), not the phenolic form. This configuration facilitates hydrogen bonding with biological targets, as evidenced by kinase inhibition studies [3].
Acylation reactions using acid chlorides in pyridine yield ester prodrugs with enhanced membrane permeability. Quantitative structure-activity relationship (QSAR) models indicate that acetyl and pivaloyl esters balance stability and bioreversion kinetics (t₁/₂ = 2.5-4h in plasma). Notably, hydroxyl group derivatization to phosphate esters (using POCl₃ followed by hydrolysis) generates water-soluble prodrugs suitable for parenteral formulations [4] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1